molecular formula C18H16O B14194004 2-Methoxy-1-(4-methylphenyl)naphthalene CAS No. 922511-70-4

2-Methoxy-1-(4-methylphenyl)naphthalene

Cat. No.: B14194004
CAS No.: 922511-70-4
M. Wt: 248.3 g/mol
InChI Key: AWVKYQSYOXGJBV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methylphenyl)naphthalene is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, substituted with a methoxy group at the second position and a 4-methylphenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methylphenyl)naphthalene can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-methylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups back to alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution can introduce other substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxy-1-(4-methylphenyl)naphthoquinone, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

2-Methoxy-1-(4-methylphenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-methylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors. The exact pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-methylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

922511-70-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-methoxy-1-(4-methylphenyl)naphthalene

InChI

InChI=1S/C18H16O/c1-13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-12-17(18)19-2/h3-12H,1-2H3

InChI Key

AWVKYQSYOXGJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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